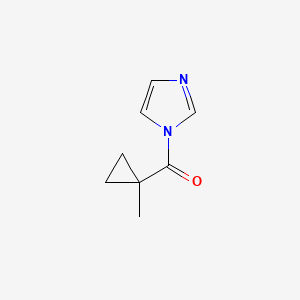
(1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone
概要
説明
(1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone is an organic compound that features a unique structure combining a cyclopropyl group and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone typically involves the reaction of 1-methylcyclopropylcarbonyl chloride with imidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: (1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
(1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of (1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions.
類似化合物との比較
1-Methylimidazole: Shares the imidazole ring but lacks the cyclopropylcarbonyl group.
Cyclopropylcarbonyl chloride: Contains the cyclopropylcarbonyl group but lacks the imidazole ring.
Imidazole: The parent compound without any substituents.
Uniqueness: (1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone is unique due to the presence of both the cyclopropylcarbonyl group and the imidazole ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective.
特性
CAS番号 |
134302-16-2 |
|---|---|
分子式 |
C8H10N2O |
分子量 |
150.181 |
IUPAC名 |
imidazol-1-yl-(1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C8H10N2O/c1-8(2-3-8)7(11)10-5-4-9-6-10/h4-6H,2-3H2,1H3 |
InChIキー |
JYNAPIWQOHMXNB-UHFFFAOYSA-N |
SMILES |
CC1(CC1)C(=O)N2C=CN=C2 |
同義語 |
1H-Imidazole,1-[(1-methylcyclopropyl)carbonyl]-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














